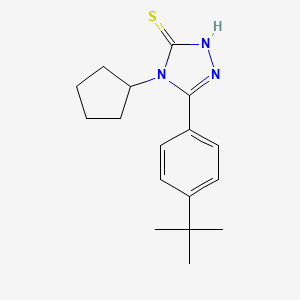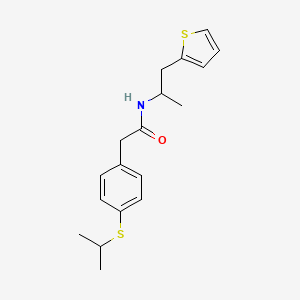
2-(4-(isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide is an organic compound known for its diverse applications in various fields of scientific research. This compound, composed of a phenyl ring substituted with an isopropylthio group and a thiophene ring, features notable chemical stability and reactivity, making it valuable for multiple research domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide typically begins with the formation of the phenyl and thiophene intermediates. Reacting 4-iodoacetophenone with thiophenol under mild basic conditions introduces the isopropylthio group. Subsequent steps involve the coupling of the resulting intermediate with a thiophene derivative through acylation or amide bond formation, often facilitated by reagents such as acetic anhydride or carbodiimides.
Industrial Production Methods
In an industrial setting, large-scale synthesis might involve continuous flow chemistry or automated synthesis pathways to optimize yield and minimize production time. Robust purification methods like crystallization and chromatography ensure high-purity output for extensive applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide participates in various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: : The sulfur moiety can be oxidized to sulfoxides or sulfones under oxidative conditions using agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : The compound undergoes reduction, particularly at the acetamide group, using reducing agents like lithium aluminum hydride.
Substitution: : Electrophilic aromatic substitution can occur at the phenyl ring, introducing new functional groups facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid
Reducing agents: Lithium aluminum hydride
Substitution reagents: Alkyl halides
Major Products
Reactions of this compound can yield products like sulfoxides, sulfones, reduced amides, and substituted phenyl derivatives, depending on the conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
2-(4-(isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide finds applications in numerous fields:
Chemistry: : Serves as a precursor in the synthesis of complex organic molecules.
Biology: : Explored for its potential interactions with biological macromolecules.
Medicine: : Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: : Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound’s mechanism of action largely depends on its application. For instance, in pharmacological contexts, it may interact with specific receptors or enzymes, modulating their activity. The isopropylthio and thiophene groups can enhance its binding affinity and specificity towards certain biological targets, influencing pathways involved in inflammation, cell proliferation, or other critical processes.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, 2-(4-(isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide stands out due to its unique combination of sulfur-containing groups and thiophene rings.
Similar compounds
2-(4-(Methylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide
2-(4-(Ethylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide
Hope this aligns with your requirements! Want me to dive into a specific section?
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-(1-thiophen-2-ylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NOS2/c1-13(2)22-16-8-6-15(7-9-16)12-18(20)19-14(3)11-17-5-4-10-21-17/h4-10,13-14H,11-12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJJIOKNTWFWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC(C)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
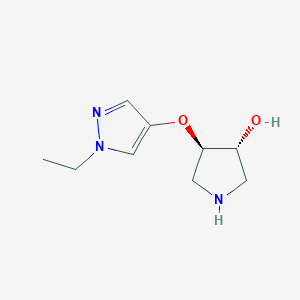
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2985704.png)





![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-methylbenzenecarboxamide](/img/structure/B2985712.png)
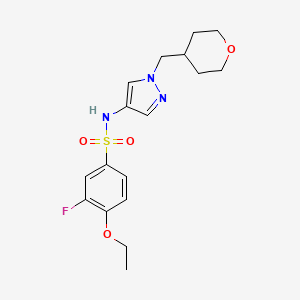
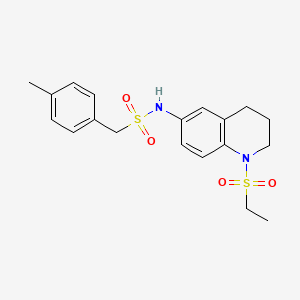

![5-[(4-methylphenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B2985717.png)
![2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2985718.png)
